

adsorption energy comparison OH- nickel selenate

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Compound Focus: Nickel selenate

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Adsorption Energy and Related Performance Data

Material	Adsorption Energy / Property Related to OH ⁻ Adsorption	Experimental Method for Adsorption Energy	Key Related Electrochemical Performance
Nickel-Cobalt Selenate (NCSe-E) [1]	Enhanced OH ⁻ adsorption energy (specific value not provided) [1]	Density Functional Theory (DFT) calculations [1]	Specific capacity: 3830 mC cm⁻² @ 1 mA cm ⁻² [1]
Selenite-modified Ni/Ni(OH) ₂ (from (Ni _{1.2} (OH) ₆ (SeO ₃) ₈)(OH) ₂ reconstruction) [2]	Optimizes hydrogen adsorption free energy (ΔG_{H^*}) [2]	Density Functional Theory (DFT) calculations [2]	HER overpotential: 35 mV @ -10 mA cm ⁻² [2]
Oxygen-defect rich CoNiO ₂ (Od-CNO) [3]	Enhanced OH ⁻ adsorption energy (specific value not provided) [3]	Density Functional Theory (DFT) calculations [3]	Specific capacity: 432.7 mAh g⁻¹ ; Capacity retention: 93% after 5000 cycles [3]

Experimental Protocols for Cited Data

The data in the table above relies on a combination of material synthesis, electrochemical testing, and theoretical modeling.

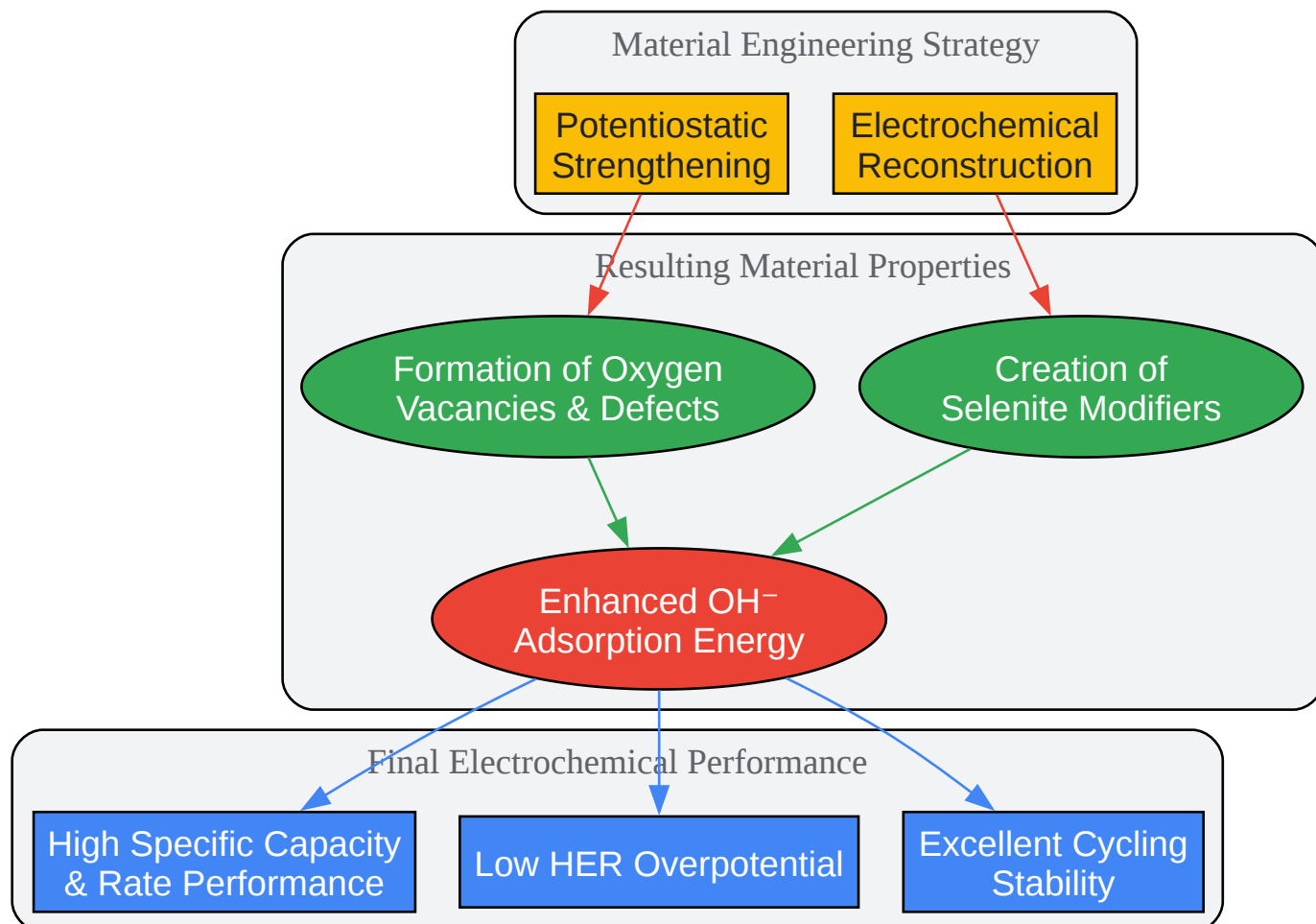
- **Material Synthesis via Potentiostatic Strengthening** [1]: This method involves electrochemically treating a precursor material (e.g., Ni-Co selenide nanoneedles) at a constant applied potential in an electrolyte. This process drives a phase transition, forming a selenate structure rich in oxygen vacancies and defects.
- **Electrochemical Performance Testing** [1] [2] [3]: The key metrics like specific capacity and overpotential are typically measured in a standard three-electrode electrochemical cell. The active material is the working electrode, with a counter electrode (like platinum) and a reference electrode (like Hg/HgO). Performance is evaluated through techniques like Galvanostatic Charge-Discharge (GCD) and Cyclic Voltammetry (CV).
- **Adsorption Energy Calculation via DFT** [1] [4] [2]: This is a computational method, not a direct experimental measurement. Researchers build atomic-scale models of the material's surface, both with and without the adsorbate (OH^- ion). The adsorption energy is calculated as the difference between the total energy of the adsorbate-substrate complex and the sum of the energies of the isolated substrate and adsorbate ($E_{\text{ads}} = E_{\text{(ads+subs)}} - (E_{\text{subs}} + E_{\text{ads}})$) [4]. A more negative adsorption energy indicates stronger and more favorable binding.

Interpretation of Available Evidence

While a broad comparative guide is not feasible with the current data, the available research points to a clear and effective strategy for performance enhancement.

- **Defect Engineering is a Key Lever**: Multiple studies consistently show that creating defects, particularly **oxygen vacancies**, is a primary method for enhancing OH^- adsorption [1] [3]. These defects create unsaturated coordination sites that are more favorable for ion binding.
- **Impact on Practical Performance**: The enhanced OH^- adsorption directly translates to superior real-world performance. It lowers the energy barrier for the water dissociation step in reactions like the Hydrogen Evolution Reaction (HER) and improves charge storage capabilities in supercapacitors and batteries, leading to higher capacity, lower overpotential, and better stability [1] [2] [3].
- **Comparative Insight**: One study directly compared materials made with different techniques and found that nickel-cobalt selenate with oxygen vacancies (**NCSe-E**) demonstrated **exceptional rate performance and a high specific capacity** compared to a material made via traditional cyclic voltammetry (CV) techniques [1].

The following diagram illustrates the logical relationship between material engineering, the resulting properties, and the final performance outcomes, as supported by the research.



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A Path for Further Research

To build a more comprehensive comparison guide, you may need to delve deeper into the literature. I suggest:

- **Consulting Specialized Databases:** Use platforms like SciFinder, Web of Science, or Reaxys to perform a systematic search for "adsorption energy of OH⁻ on nickel oxide", "nickel hydroxide", "nickel sulfide", etc.

- **Extracting Data from Literature:** Look for research articles that include DFT calculations. The numerical adsorption energy values are often reported in tables or within the main text, typically in electronvolts (eV).
- **Focusing on Synthesis Methods:** When comparing, pay close attention to the synthesis methods for each material, as the preparation route (e.g., hydrothermal, electrodeposition, calcination) greatly influences the material's defect density and, consequently, its adsorption properties.

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